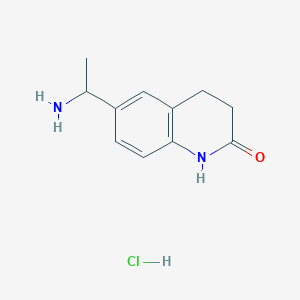

6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Übersicht

Beschreibung

Phenylpropanolamine hydrochloride is a sympathomimetic amine closely related to ephedrine . It’s used as a research tool in characterizing subtypes of the potassium channel .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Imidazoline compounds, which have desirable storage stability, viscosity, dispersibility, and fabric conditioning properties, are useful in laundry applications and various industrial applications .

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its properties and reactivity. For example, 4-Aminopyridine, an organic compound with the chemical formula C5H4N–NH2, is used as a research tool in characterizing subtypes of the potassium channel .

Chemical Reactions Analysis

The chemical reactions of a compound are influenced by its structure and the conditions under which it is reacted. Pyridinium salts, for example, have played an intriguing role in a wide range of research topics due to their synthetic routes, reactivity, and importance as pyridinium ionic liquids .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, 3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride has a molecular weight of 259.13 and is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- A study by Mohler et al. (2006) investigated biaryl 1,2,3,4-tetrahydroisoquinoline derivatives for their antiglioma activity. They found that certain derivatives selectively inhibited the growth of C6 glioma while sparing normal astrocytes, suggesting potential clinical utility against human gliomas and other tumor types Mohler et al., 2006.

- Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, showing potent cytotoxicity against breast cancer cell lines. This research underscores the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment Redda et al., 2010.

Antimicrobial Activity

- Toan et al. (2020) synthesized novel quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-N-methylquinolin-2-one, demonstrating significant cytotoxic activity against human hepatocellular carcinoma and squamous cell carcinoma cancer lines. Their ADMET properties suggested drug-likeness behavior, indicating potential for further development as therapeutic agents Toan et al., 2020.

Material Science and Chemistry

- A Dy4 single-molecule magnet and its analogues were encapsulated by an 8-hydroxyquinoline Schiff base derivative, revealing unique magnetic properties. This study by Gao et al. (2017) contributes to the understanding of the material's science applications of such compounds, especially in the development of single-molecule magnets Gao et al., 2017.

Drug Metabolism and Synthesis

- Althuis and Hess (1977) explored the synthesis and identification of major metabolites of prazosin, a drug related in structure to the compound . Understanding the metabolism of such compounds can lead to improved pharmacological profiles and the development of better therapeutic agents Althuis and Hess, 1977.

Wirkmechanismus

Target of Action

It is closely related to phenylpropanolamine hydrochloride (ppa), which is a sympathomimetic amine . PPA is known to act on the urethral sphincter, helping control urinary incontinence in dogs .

Mode of Action

PPA acts as a sympathomimetic amine, which means it mimics the action of the sympathetic nervous system, often leading to effects such as constriction of blood vessels and increased heart rate .

Biochemical Pathways

Based on its structural similarity to ppa, it may influence pathways related to the sympathetic nervous system and urinary control .

Result of Action

Based on its structural similarity to ppa, it may have effects related to the control of urinary incontinence .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It may interact with various enzymes, proteins, and other biomolecules, but these interactions have not been identified or characterized yet .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, have not been characterized .

Eigenschaften

IUPAC Name |

6-(1-aminoethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10;/h2,4,6-7H,3,5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMIFELFSUBOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC(=O)CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

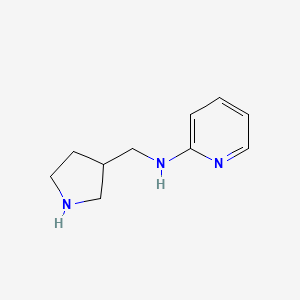

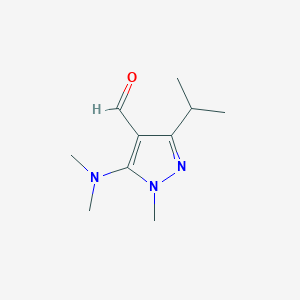

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)

![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)

![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)

![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)